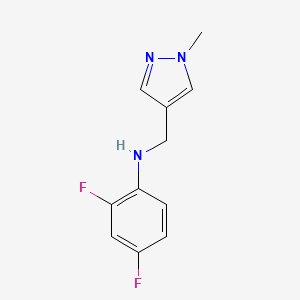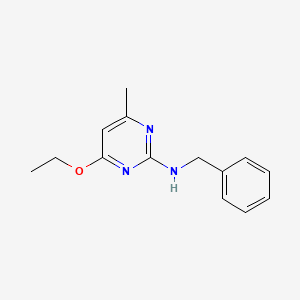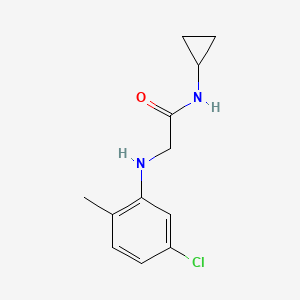
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, an amine group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 5-chloro-2-methylaniline with cyclopropylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 5-chloro-2-methylaniline and the acyl chloride group of cyclopropylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloro-2-methylphenyl)amino)-N,N-diethyl-2-oxoethanaminium chloride
- 2-((5-Chloro-2-methylphenyl)amino)methyl-6-methoxyphenol
Uniqueness
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is unique due to its specific structural features, such as the cyclopropylacetamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(5-chloro-2-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15ClN2O/c1-8-2-3-9(13)6-11(8)14-7-12(16)15-10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
GLPUWMBPEMHEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


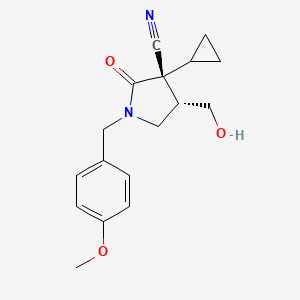
![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)
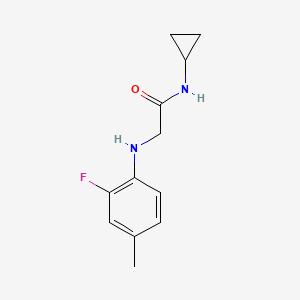
![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
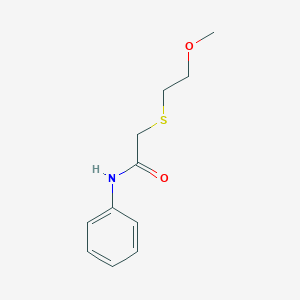
![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)
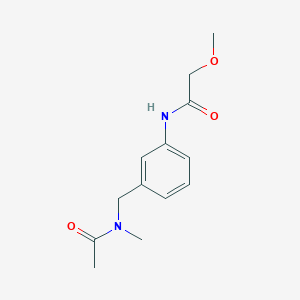
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)
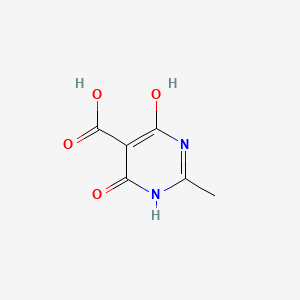
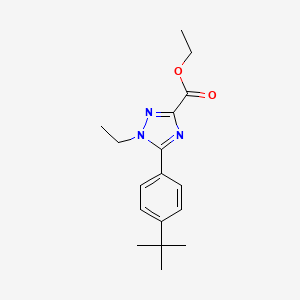
![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)
![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
